H-Ile-OtBu.HCl
CAS No.: 69320-89-4
Cat. No.: VC21538654
Molecular Formula: C10H22ClNO2
Molecular Weight: 223.74 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 69320-89-4 |
---|---|
Molecular Formula | C10H22ClNO2 |
Molecular Weight | 223.74 g/mol |
IUPAC Name | tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride |
Standard InChI | InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 |
Standard InChI Key | IFRYMHOZFAPYPJ-WSZWBAFRSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl |
SMILES | CCC(C)C(C(=O)OC(C)(C)C)N.Cl |
Canonical SMILES | CCC(C)C(C(=O)OC(C)(C)C)N.Cl |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
L-Isoleucine tert-Butyl Ester Hydrochloride is identified by its CAS registry number 69320-89-4, which serves as its unique chemical identifier in scientific databases and literature . The compound is also referred to by several synonyms, including H-Ile-OtBu.HCl, H-ILE-OTBU HCL, and L-Isoleucine t-butyl ester hydrochloride . Its IUPAC name is tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride, reflecting its stereochemistry and chemical structure . The systematic categorization of this compound places it as a derivative of the essential amino acid isoleucine, specifically modified at the carboxyl terminus with a tert-butyl protecting group and stabilized as a hydrochloride salt.
Molecular Structure
The molecular structure of H-Ile-OtBu.HCl consists of an isoleucine backbone with a tert-butyl ester group covalently bonded to the carboxyl terminus . The amino group remains unprotected (indicated by the "H-" prefix) and exists as a hydrochloride salt, which enhances stability and solubility in various solvents used during peptide synthesis. The stereochemistry of the compound maintains the natural L-configuration of isoleucine, preserving the (2S,3S) stereochemical centers that are crucial for biological activity in resulting peptides . This specific configuration is essential when the compound is incorporated into biologically active peptides where stereochemistry directly influences biological function.
Physical and Chemical Properties
Physical Properties
L-Isoleucine tert-Butyl Ester Hydrochloride exhibits distinctive physical properties that influence its handling and application in laboratory settings. The compound is characterized by a melting point of 160°C and a boiling point of 222.4°C at 760 mmHg . It has a flash point of 90.3°C, which is an important safety consideration when handling the compound at elevated temperatures . The table below summarizes the key physical properties of H-Ile-OtBu.HCl:
Property | Value | Source |
---|---|---|
Molecular Weight | 223.74 g/mol | |
Melting Point | 160°C | |
Boiling Point | 222.4°C at 760 mmHg | |
Flash Point | 90.3°C | |
Physical State | Solid | |
Molecular Formula | C10H22ClNO2 |
These physical properties are crucial considerations in laboratory protocols, particularly when designing synthetic procedures that involve this compound as a reagent or intermediate.
Chemical Reactivity
The chemical reactivity of H-Ile-OtBu.HCl is primarily governed by the functional groups present in its structure. The compound features a free amino group (as a hydrochloride salt) that serves as a nucleophilic center for peptide bond formation. The tert-butyl ester group functions as a protecting group for the carboxyl terminus, preventing unwanted side reactions during peptide coupling procedures .
A key aspect of its chemical behavior is the selective deprotection of the tert-butyl ester group under acidic conditions. This group can be readily cleaved using trifluoroacetic acid (TFA), which is a standard procedure in peptide synthesis protocols . This selective deprotection allows for controlled step-wise peptide synthesis, making H-Ile-OtBu.HCl a valuable building block in complex peptide assembly.
Applications in Peptide Synthesis
Role as a Protected Building Block
L-Isoleucine tert-Butyl Ester Hydrochloride serves as a crucial building block in peptide synthesis due to its protected carboxyl group and free amino terminus. This particular protection pattern allows for directional peptide bond formation, facilitating the controlled assembly of peptide chains from the C-terminus to the N-terminus . The tert-butyl ester protection strategy is compatible with both solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS) methodologies .
In the context of Fmoc-based solid-phase peptide synthesis, H-Ile-OtBu.HCl can be incorporated into growing peptide chains where selective deprotection and coupling are required . The strategic protection of the carboxyl group prevents unwanted polymerization reactions that would otherwise occur with unprotected amino acids, ensuring high purity and yield of the target peptides.
Orthogonal Protection Strategies
H-Ile-OtBu.HCl is frequently utilized within orthogonal protection strategies in peptide synthesis. The tert-butyl ester protection of the carboxyl group belongs to a class of acid-labile protecting groups that can be selectively removed using trifluoroacetic acid . This characteristic makes it compatible with other protecting group strategies commonly employed in peptide chemistry.
The following table illustrates how the OtBu protection fits within the broader context of common protecting groups used in peptide synthesis:
Protecting Group | Protected Site | Cleavage Reagent | Application |
---|---|---|---|
OtBu (tert-Butyl ester) | C-terminus | Trifluoroacetic acid | Protection of carboxyl groups during peptide synthesis |
OBzl (Benzyl ester) | C-terminus | Catalytic hydrogenation | Alternative carboxyl protection with different deprotection conditions |
OMe (Methyl ester) | C-terminus | Bases | Protection used primarily for C-terminus |
This orthogonality in protection/deprotection strategies enables complex multistep peptide syntheses where different functional groups can be selectively manipulated at various stages of the synthetic process.
Research Applications and Significance
Drug Development Applications
H-Ile-OtBu.HCl plays a significant role in pharmaceutical research and drug development, particularly in the synthesis of peptide-based drug candidates. Peptides and peptidomimetics represent an increasingly important class of therapeutic agents, with applications spanning from antimicrobial peptides to hormone analogs and enzyme inhibitors. The controlled incorporation of isoleucine residues via H-Ile-OtBu.HCl allows researchers to modulate the structural and pharmacokinetic properties of candidate molecules.
Research indicates that peptides containing isoleucine residues can contribute to various biological activities, including membrane interactions and protein-protein binding interfaces. The precise incorporation of isoleucine into these peptides using protected derivatives like H-Ile-OtBu.HCl ensures the stereochemical integrity and functional activity of the final products.
Biochemical Research
Beyond pharmaceutical applications, H-Ile-OtBu.HCl serves as a valuable tool in fundamental biochemical research. Studies exploring peptide folding, protein-peptide interactions, and structure-activity relationships frequently employ synthetic peptides containing precisely positioned isoleucine residues. The synthesis of these research tools often relies on protected amino acid building blocks like H-Ile-OtBu.HCl.
Recent research has investigated specialized applications of amino acid derivatives like H-Ile-OtBu.HCl in the development of hydrophobic peptides with potential applications in anti-obesity research. These studies highlight the versatility of protected amino acid building blocks in exploring diverse biological phenomena and potential therapeutic approaches.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of L-Isoleucine tert-Butyl Ester Hydrochloride typically begins with L-isoleucine, which undergoes esterification with tert-butanol under acidic conditions. This reaction selectively modifies the carboxyl group while leaving the amino functionality intact. The resulting product is isolated as a hydrochloride salt to enhance stability and facilitate handling in laboratory settings.
The synthetic pathway can be represented by the following general reaction scheme:
-
Esterification: L-Isoleucine + tert-Butanol (with acid catalyst) → L-Isoleucine tert-Butyl Ester
-
Salt formation: L-Isoleucine tert-Butyl Ester + HCl → L-Isoleucine tert-Butyl Ester Hydrochloride
This synthetic approach ensures high stereochemical purity, which is critical for applications in peptide synthesis where the stereochemistry of constituent amino acids directly influences the biological activity of the final peptide products.
Quality Control and Characterization
Commercial production of H-Ile-OtBu.HCl involves rigorous quality control procedures to ensure high purity and consistent performance in synthetic applications. Analytical characterization typically includes spectroscopic methods (NMR, IR), chromatographic purity assessment (HPLC), and elemental analysis to confirm the molecular structure and purity. These quality control measures are essential for ensuring the reliability of peptide synthesis procedures that incorporate this building block.
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